Degradation Potency in A549 Cells: A Benchmark Against Early-Generation VHL-Based PROTACs
PROTAC SMARCA2 degrader-10 induces degradation of SMARCA2 protein in A549 cells with a DC50 of <100 nM and a Dmax >90% . In cross-study comparison, this potency is lower than that of optimized VHL-based degraders like SMD-3040 (DC50 = 12 nM) and SMD-3236 (DC50 <1 nM) [1], but remains within the therapeutically relevant range for in vitro target engagement. The A549 cell line is a widely used model for SMARCA4-proficient NSCLC, making this data directly applicable to studies of SMARCA2 function without confounding SMARCA4 mutation.
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | SMD-3040: 12 nM; SMD-3236: <1 nM; YDR1: 7.7 nM; YD54: 3.5 nM |
| Quantified Difference | Target compound is >8-fold less potent than SMD-3040 and >100-fold less potent than SMD-3236 in their respective assay systems. |
| Conditions | A549 cells, 24 h treatment (Target compound); A549 cells or SMARCA4-mutant lung cancer cells (Comparators) |
Why This Matters
This quantitative data allows researchers to calibrate expected target engagement and to choose the appropriate compound based on the required potency window for their specific experimental model, avoiding the use of overly potent degraders that may saturate the system or induce non-specific effects.
- [1] Yang L, Tu W, Leng L, et al. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers. J Med Chem. 2025;68(1):123-137. View Source
